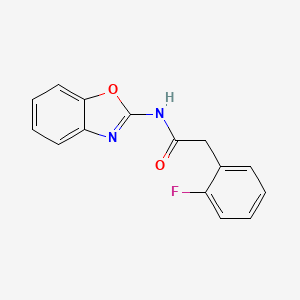
N-(1,3-benzoxazol-2-yl)-2-(2-fluorophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,3-benzoxazol-2-yl)-2-(2-fluorophenyl)acetamide, also known as BFA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BFA belongs to the class of benzoxazole derivatives, which are known to exhibit various biological activities.
作用機序
The mechanism of action of N-(1,3-benzoxazol-2-yl)-2-(2-fluorophenyl)acetamide is not fully understood, but it is believed to act through multiple pathways. N-(1,3-benzoxazol-2-yl)-2-(2-fluorophenyl)acetamide has been shown to inhibit the activity of various enzymes involved in inflammation, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). N-(1,3-benzoxazol-2-yl)-2-(2-fluorophenyl)acetamide has also been found to induce apoptosis in cancer cells by activating the caspase pathway. Furthermore, N-(1,3-benzoxazol-2-yl)-2-(2-fluorophenyl)acetamide has been shown to inhibit the aggregation of beta-amyloid, a protein that is implicated in Alzheimer's disease.
Biochemical and Physiological Effects:
N-(1,3-benzoxazol-2-yl)-2-(2-fluorophenyl)acetamide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). N-(1,3-benzoxazol-2-yl)-2-(2-fluorophenyl)acetamide has also been found to inhibit the formation of reactive oxygen species (ROS), which are known to contribute to oxidative stress and cellular damage. Additionally, N-(1,3-benzoxazol-2-yl)-2-(2-fluorophenyl)acetamide has been shown to inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli.
実験室実験の利点と制限
One advantage of using N-(1,3-benzoxazol-2-yl)-2-(2-fluorophenyl)acetamide in lab experiments is its ability to selectively target specific enzymes and pathways, which can help in the development of more targeted therapies. N-(1,3-benzoxazol-2-yl)-2-(2-fluorophenyl)acetamide is also relatively easy to synthesize and purify, making it readily available for research purposes. However, one limitation of using N-(1,3-benzoxazol-2-yl)-2-(2-fluorophenyl)acetamide is its potential toxicity, which requires careful monitoring and dosage control.
将来の方向性
There are several future directions for the research on N-(1,3-benzoxazol-2-yl)-2-(2-fluorophenyl)acetamide. One potential area of exploration is the development of N-(1,3-benzoxazol-2-yl)-2-(2-fluorophenyl)acetamide-based drugs for the treatment of cancer and neurodegenerative diseases. Another potential direction is the investigation of N-(1,3-benzoxazol-2-yl)-2-(2-fluorophenyl)acetamide's effects on other pathways and enzymes involved in inflammation and oxidative stress. Additionally, further studies are needed to determine the safety and efficacy of N-(1,3-benzoxazol-2-yl)-2-(2-fluorophenyl)acetamide in animal models and clinical trials.
合成法
N-(1,3-benzoxazol-2-yl)-2-(2-fluorophenyl)acetamide can be synthesized through a multi-step process involving the reaction of 2-fluoroaniline with 2-chloroacetic acid, followed by cyclization with ortho-amino phenol in the presence of a dehydrating agent. The resulting product is then purified by recrystallization to obtain pure N-(1,3-benzoxazol-2-yl)-2-(2-fluorophenyl)acetamide.
科学的研究の応用
N-(1,3-benzoxazol-2-yl)-2-(2-fluorophenyl)acetamide has been studied for its potential therapeutic applications in various fields of research. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. N-(1,3-benzoxazol-2-yl)-2-(2-fluorophenyl)acetamide has also been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, N-(1,3-benzoxazol-2-yl)-2-(2-fluorophenyl)acetamide has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
N-(1,3-benzoxazol-2-yl)-2-(2-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2O2/c16-11-6-2-1-5-10(11)9-14(19)18-15-17-12-7-3-4-8-13(12)20-15/h1-8H,9H2,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGCBQBMKSPTRJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)NC2=NC3=CC=CC=C3O2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzoxazol-2-yl)-2-(2-fluorophenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

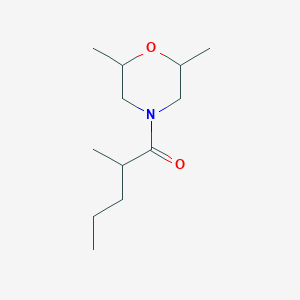
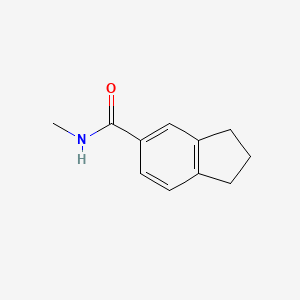
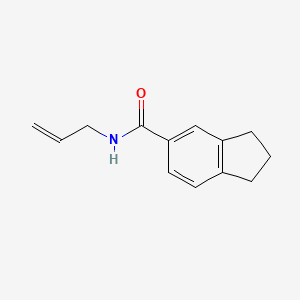
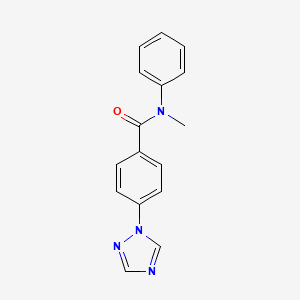
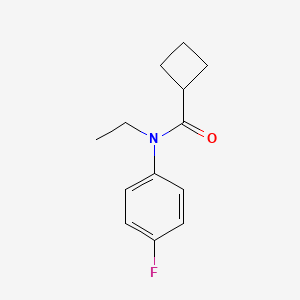


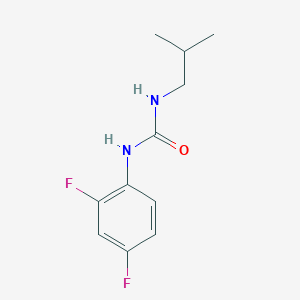


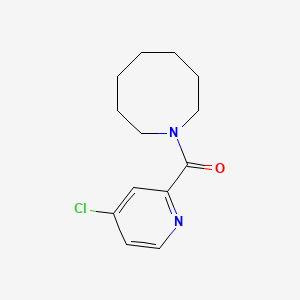


![4-chloro-N-methyl-N-[(5-methylfuran-2-yl)methyl]pyridine-2-carboxamide](/img/structure/B7500900.png)